molecular formula C3H3ClN4O B601325 (1H-Tetrazol-1-yl)acetyl chloride CAS No. 41223-92-1

(1H-Tetrazol-1-yl)acetyl chloride

Cat. No. B601325
CAS RN: 41223-92-1
M. Wt: 146.54
InChI Key:
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Description

“(1H-Tetrazol-1-yl)acetyl chloride” is a chemical compound with the molecular formula C3H3ClN4O and a molecular weight of 146.54 . It is used in the enzymic synthesis of cefazolin, an antibiotic for treating bacterial infections .


Synthesis Analysis

The synthesis of tetrazole derivatives has been a subject of interest due to their diverse biological applications . Various synthetic approaches have been developed, most of which rely on the in situ generation of highly toxic and explosive hydrazoic acid . The synthesis of “(1H-Tetrazol-1-yl)acetyl chloride” from 1H-Tetrazole-1-acetic acid and Oxalyl chloride has been reported .


Molecular Structure Analysis

The molecular structure of “(1H-Tetrazol-1-yl)acetyl chloride” consists of a tetrazole ring attached to an acetyl chloride group . The tetrazole ring is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties .


Chemical Reactions Analysis

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are involved in various chemical reactions, including the reaction of sodium azide with nitriles to give 1H-tetrazoles .


Physical And Chemical Properties Analysis

“(1H-Tetrazol-1-yl)acetyl chloride” has a predicted boiling point of 263.3±42.0 °C and a predicted density of 1.75±0.1 g/cm3 . Its pKa value is predicted to be 0.36±0.10 .

Scientific Research Applications

1. Application in Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

2. Application in Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They have high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

3. Application in Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . They are used in the synthesis of polymers due to their high chemical stability and strong dipole moment .

4. Application in Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They are used in the synthesis of supramolecular structures due to their high chemical stability and strong dipole moment .

5. Application in Bioconjugation

1,2,3-triazoles are used in bioconjugation . They are used in the synthesis of bioconjugates due to their high chemical stability and strong dipole moment .

6. Application in Chemical Biology

1,2,3-triazoles are used in chemical biology . They are used in the synthesis of chemical biology structures due to their high chemical stability and strong dipole moment .

Future Directions

The future directions for “(1H-Tetrazol-1-yl)acetyl chloride” and other tetrazole derivatives are promising. They are currently being actively studied and are in various stages of clinical trials . Their diverse biological applications, predominantly in the area of material and medicinal chemistry, make them a subject of interest for future research .

properties

IUPAC Name

2-(tetrazol-1-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHOFJBFYVRQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Tetrazol-1-yl)acetyl chloride

Synthesis routes and methods I

Procedure details

1.58 g of 2-(tetrazol-1-yl)-acetic acid are suspended in 27 ml of absolute methylene chloride, and 1.9 ml of 1-chloro-1-dimethylaminoisobutene (CDIB) are added. After stirring for 30 minutes at room temperature, a further 0.5 ml of CDIB is added and stirring is continued for a further 90 minutes. This solution of the acid chloride [IR (methylene chloride): 3.20, 5.57 μm] is further reacted directly.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
27 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(1H-tetrazol-1-yl)acetic acid 3 (1 gm, 7.81 mmol) in benzene (20 mL) was added oxalyl chloride (1.5 g, 11.81 mmol) and a catalytic amount of DMF. The reaction mixture was stirred at room temperature for 3 hrs. The reaction mixture was concentrated under vacuum and the crude acid chloride 4 obtained was used for the next step without any purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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